2,3-Dibromo-4,5-diethoxybenzaldehyde
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Overview
Description
2,3-Dibromo-4,5-diethoxybenzaldehyde is a chemical compound with the molecular formula C11H12Br2O3 and a molecular weight of 352.02 g/mol. It is a useful research chemical, often utilized as a building block in various chemical syntheses. The compound is characterized by its two bromine atoms and two ethoxy groups attached to a benzaldehyde core, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzaldehyde ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated bromine addition systems, and continuous monitoring of reaction parameters to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted groups in place of bromine atoms.
Oxidation: 2,3-Dibromo-4,5-diethoxybenzoic acid.
Reduction: 2,3-Dibromo-4,5-diethoxybenzyl alcohol.
Scientific Research Applications
2,3-Dibromo-4,5-diethoxybenzaldehyde is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigating its potential biological activities and interactions with biomolecules.
Medicine: Exploring its potential as a precursor for pharmaceutical compounds and studying its effects on biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5-diethoxybenzaldehyde depends on its specific application and the context in which it is used. Generally, the compound interacts with molecular targets through its functional groups (aldehyde, bromine, and ethoxy groups). These interactions can involve covalent bonding, hydrogen bonding, and van der Waals forces, leading to changes in the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-4,5-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups.
3,5-Dibromobenzaldehyde: Lacks the ethoxy groups, making it less versatile in certain reactions.
2,3-Dibromo-4,5-dihydroxybenzaldehyde: Contains hydroxyl groups instead of ethoxy groups, which can lead to different reactivity and applications.
Uniqueness
2,3-Dibromo-4,5-diethoxybenzaldehyde is unique due to its combination of bromine and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse chemical and biological properties.
Properties
IUPAC Name |
2,3-dibromo-4,5-diethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2O3/c1-3-15-8-5-7(6-14)9(12)10(13)11(8)16-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZSNDMZMYLNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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